molecular formula C11H14O2S B127194 1-(2-Hydroxy-3-propyl-4-sulfanylphenyl)ethan-1-one CAS No. 74891-64-8

1-(2-Hydroxy-3-propyl-4-sulfanylphenyl)ethan-1-one

Cat. No.: B127194
CAS No.: 74891-64-8
M. Wt: 210.29 g/mol
InChI Key: MTPPIDLUKJRAPM-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-3-propyl-4-sulfanylphenyl)ethan-1-one, also known as this compound, is a useful research compound. Its molecular formula is C11H14O2S and its molecular weight is 210.29 g/mol. The purity is usually 95%.
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Properties

CAS No.

74891-64-8

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

1-(2-hydroxy-3-propyl-4-sulfanylphenyl)ethanone

InChI

InChI=1S/C11H14O2S/c1-3-4-9-10(14)6-5-8(7(2)12)11(9)13/h5-6,13-14H,3-4H2,1-2H3

InChI Key

MTPPIDLUKJRAPM-UHFFFAOYSA-N

SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)S

Canonical SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)S

Synonyms

2-​Hydroxy-​4-​mercapto-​3-​propylacetophenone

Origin of Product

United States

Synthesis routes and methods

Procedure details

Reflux a stirred mixture of dimethyl-thiocarbamic acid S-(4-acetyl-3-hydroxy-2-propyl-phenyl)ester (1.08 g, 3.84 mmol), potassium hydroxide (1.1 g, 19.2 mmol), ethanol (25 mL), and water (10 mL) for 2 hours. Cool the reaction in an ice/water bath and adjust the pH to 2 with aqueous 5N hydrochloric acid. Extract the mixture with ethyl acetate (3×50 mL). Combine the extracts and wash with water (50 mL) and brine (50 mL) and dry over magnesium sulfate, filter, and concentrate to afford the title compound (0.76 g, 94%) as a brown oil which solidifies on standing. LCMS (m/z) 211 M−1.
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
94%

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